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Compound of Interest

Compound Name: Eprodisate

Cat. No.: B1200699

L  Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Eprodisate, a therapeutic agent
investigated for the treatment of Amyloid A (AA) amyloidosis. The document details its
synonyms in scientific literature, mechanism of action, key clinical trial data, and the underlying
pathological pathways.

Synonyms and Chemical Identifiers for Eprodisate

Eprodisate is known by several names and identifiers in scientific and clinical contexts. A clear
understanding of these synonyms is crucial for a comprehensive literature search and accurate
identification of the compound.

Category

Synonyml/identifier

Chemical Name

1,3-propanedisulfonic acid

Salt Form Eprodisate disodium
Brand Name Kiacta
Company Code Name NC-503

CAS Registry Number

21668-77-9 (for the acid form)
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Eprodisate is the non-proprietary name for the active compound, while "Eprodisate disodium”
refers to the salt form used in clinical formulations.[1][2] "Kiacta" was the proposed brand name
for the drug.[1] The code "NC-503" was used during its development phase.[3]

Mechanism of Action

Eprodisate is a small, negatively charged molecule designed to mimic the structure of heparan
sulfate, a type of glycosaminoglycan (GAG).[3] Its therapeutic effect is based on its ability to
competitively inhibit the interaction between serum amyloid A (SAA) protein and GAGs on the
cell surface and in the extracellular matrix.[3] This interaction is a critical step in the
pathogenesis of AA amyloidosis, as it is believed to promote the polymerization of SAA
fragments into insoluble amyloid fibrils. By binding to the GAG-binding sites on SAA,
Eprodisate prevents this aggregation and subsequent deposition of amyloid fibrils in tissues,
thereby aiming to slow the progression of organ damage, particularly in the kidneys.[2][3]

Pathogenesis of AA Amyloidosis and Eprodisate’s
Point of Intervention

The development of AA amyloidosis is a multi-step process, and understanding this pathway is
key to appreciating the therapeutic rationale for Eprodisate.
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Figure 1. Pathogenesis of AA Amyloidosis and Eprodisate's Mechanism of Action.
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Key Clinical Trial Data

The primary evidence for the clinical effects of Eprodisate comes from a multicenter,
randomized, double-blind, placebo-controlled trial (NCT00035334) published by Dember et al.
in the New England Journal of Medicine in 2007. This study evaluated the efficacy and safety
of Eprodisate in patients with AA amyloidosis and kidney involvement.

Patient Disposition and Baseline Characteristics

A total of 183 patients were enrolled and randomized to receive either Eprodisate or a placebo
for 24 months. The baseline characteristics of the two groups were largely similar.

Efficacy Outcomes

The primary composite endpoint of the study was the assessment of renal function or death.
The results demonstrated a trend towards a reduction in disease progression in the Eprodisate
group compared to the placebo group.

) Eprodisate Hazard Ratio

Endpoint Placebo (n=94) p-value
(n=89) (95% CiI)

Disease 27% (24 40% (38 0.06 0.58 (0.37 to
Worsened patients) patients) ' 0.93)[2]
Mean Decline in
Creatinine
Clearance 10.9 15.6 0.02 N/A
(mL/min/1.73 m?
per year)
Progression to
End-Stage Renal  N/A N/A 0.20 0.54
Disease
Risk of Death N/A N/A 0.94 0.95

Disease worsening was defined as a doubling of the serum creatinine level, a reduction in
creatinine clearance by 50% or more, progression to end-stage renal disease, or death.[2]
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Adverse Events

The overall incidence of adverse events was similar between the Eprodisate and placebo
groups. The majority of adverse events were of minor intensity.[4][5]

Adverse Event Profile Eprodisate Group Placebo Group

At least one adverse event Nearly all participants Nearly all participants

At least one serious adverse
>33% >33%
event

Experimental Protocols

The pivotal clinical trial for Eprodisate (NCT00035334) employed a rigorous methodology to
assess its efficacy and safety.

Study Design

This was a multicenter, randomized, double-blind, placebo-controlled trial. A total of 183
patients from 27 centers were randomly assigned to receive either Eprodisate or a placebo for
a duration of 24 months.[2]

Inclusion and Exclusion Criteria

« Inclusion Criteria: Patients with a diagnosis of AA amyloidosis confirmed by biopsy and
evidence of kidney involvement.

o Exclusion Criteria: Patients with other forms of amyloidosis or other causes of renal
dysfunction.

Dosing

The dosage of Eprodisate was adjusted based on the patient's renal function, as measured by
creatinine clearance. The study drug was administered orally twice daily.

Efficacy and Safety Assessments
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e Primary Endpoint: A composite measure of renal function (doubling of serum creatinine or a
50% reduction in creatinine clearance) or death.[2]

e Secondary Endpoints: Included the rate of decline in creatinine clearance and progression to
end-stage renal disease.

» Safety Monitoring: Adverse events were recorded throughout the study.

Experimental Workflow

The workflow for the pivotal clinical trial of Eprodisate followed a structured process from

patient recruitment to data analysis.
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Figure 2. Workflow of the Pivotal Eprodisate Clinical Trial.

Conclusion

Eprodisate, also known as 1,3-propanedisulfonic acid, Kiacta, and NC-503, represents a
targeted therapeutic approach for AA amyloidosis by inhibiting the crucial interaction between
SAA and GAGs. Clinical trial data suggests that Eprodisate can slow the decline of renal
function in patients with AA amyloidosis, although it did not demonstrate a significant effect on
progression to end-stage renal disease or mortality. This technical guide provides a
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foundational understanding of Eprodisate for researchers and professionals in the field of drug
development for amyloid diseases. Further research and development in this area are
warranted to build upon these findings and address the unmet medical needs of patients with
AA amyloidosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PMC
[pmc.ncbi.nlm.nih.gov]

» 2. Eprodisate for the treatment of renal disease in AA amyloidosis - PubMed
[pubmed.ncbi.nim.nih.gov]

¢ 3. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PubMed
[pubmed.ncbi.nim.nih.gov]

o 4. Eprodisate slows kidney decline in amyloid A amyloidosis - PMC [pmc.ncbi.nim.nih.gov]

e 5. Adverse events in phase-I studies: a report in 1015 healthy volunteers - PubMed
[pubmed.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [Eprodisate and its Synonyms in Scientific Literature: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1200699#synonyms-for-eprodisate-in-scientific-
literature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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